molecular formula C12H12ClNO2 B13702474 O-(4-Phenoxyphenyl)hydroxylamine Hydrochloride

O-(4-Phenoxyphenyl)hydroxylamine Hydrochloride

Cat. No.: B13702474
M. Wt: 237.68 g/mol
InChI Key: UUSIJWXIIVCFNN-UHFFFAOYSA-N
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Description

O-(4-Phenoxyphenyl)hydroxylamine Hydrochloride is a chemical compound with the molecular formula C12H12ClNO2 It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 4-phenoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(4-Phenoxyphenyl)hydroxylamine Hydrochloride typically involves the reaction of 4-phenoxyaniline with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an intermediate oxime, which is subsequently reduced to the hydroxylamine derivative. The final product is obtained as a hydrochloride salt to enhance its stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of large reactors, precise control of reaction conditions, and purification steps such as recrystallization or chromatography to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

O-(4-Phenoxyphenyl)hydroxylamine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form nitroso or nitro derivatives.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

O-(4-Phenoxyphenyl)hydroxylamine Hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of O-(4-Phenoxyphenyl)hydroxylamine Hydrochloride involves its interaction with specific molecular targets. It can act as an electrophilic aminating agent, facilitating the formation of C-N, N-N, O-N, and S-N bonds. The compound’s effects are mediated through its ability to form stable intermediates and facilitate various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • O-Phenylhydroxylamine Hydrochloride
  • O-Benzylhydroxylamine Hydrochloride
  • O-(4-Methoxybenzyl)hydroxylamine Hydrochloride

Uniqueness

O-(4-Phenoxyphenyl)hydroxylamine Hydrochloride is unique due to the presence of the 4-phenoxyphenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other hydroxylamine derivatives may not be suitable.

Properties

Molecular Formula

C12H12ClNO2

Molecular Weight

237.68 g/mol

IUPAC Name

O-(4-phenoxyphenyl)hydroxylamine;hydrochloride

InChI

InChI=1S/C12H11NO2.ClH/c13-15-12-8-6-11(7-9-12)14-10-4-2-1-3-5-10;/h1-9H,13H2;1H

InChI Key

UUSIJWXIIVCFNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)ON.Cl

Origin of Product

United States

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